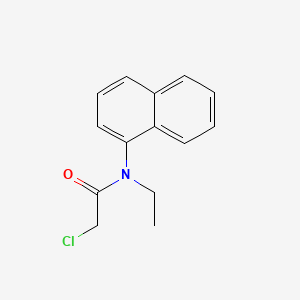

2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-ethyl-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-16(14(17)10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFDDWRCNKTNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176845 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-naphthalen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22302-57-4 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-naphthalen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-naphthalen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide typically involves the reaction of naphthalene derivatives with chloroacetyl chloride and ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

Starting Materials: Naphthalene, chloroacetyl chloride, and ethylamine.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position undergoes nucleophilic substitution, particularly with sulfur- and nitrogen-based nucleophiles.

Example Reaction:

Reaction with sodium thiolate (NaS−) in ethanol under reflux yields thioether derivatives.

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. The base (e.g., triethylamine) neutralizes HCl byproducts, driving the reaction forward .

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic systems.

Example Reaction:

Heating with sodium ethoxide induces cyclization to thieno[2,3-b]pyridines, a pharmacologically relevant scaffold.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Sodium ethoxide | Ethanol, reflux (4 h) | 4-Alkyl-6-phenylthieno[2,3-b]pyridine derivatives | Enzyme inhibition studies |

Key Observation:

Cyclization efficiency depends on the steric and electronic effects of the naphthalene substituent, with electron-withdrawing groups enhancing reaction rates .

Thioether Formation via Sulfur Coupling

The chloroacetamide moiety reacts with thiols to form stable thioether linkages.

Example Reaction:

Interaction with 2-mercapto-4,6-disubstituted nicotinonitriles yields bis-sulfanediyl compounds.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Mercaptonicotinonitrile | Ethanol, TEA, reflux (3 h) | Piperazine-linked bis(nicotinonitrile) derivatives | 65–70% |

Structural Confirmation:

Products were characterized via NMR (DMSO-d6: δ 2.47 ppm for CH3, δ 7.46–8.11 ppm for aromatic protons) and mass spectrometry .

Piperazine Coupling Reactions

The compound engages in cross-coupling with piperazine derivatives to form dimeric structures.

Example Reaction:

Reaction with 1,4-piperazinediylbis(2-oxoethane) generates symmetrical bis-acetamide complexes.

Application:

These dimers exhibit improved pharmacokinetic properties compared to monomeric analogs, making them candidates for drug-delivery systems .

Critical Analysis of Reactivity

-

Steric Hindrance: The naphthalen-1-yl group impedes reactions at the α-carbon, requiring prolonged heating or strong bases.

-

Electronic Effects: The electron-withdrawing chloro group enhances electrophilicity, favoring nucleophilic attack.

-

Solvent Dependence: Polar aprotic solvents (e.g., DMF) accelerate substitution reactions compared to ethanol .

Scientific Research Applications

Chemistry

2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules through:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, facilitating the formation of new derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form N-oxide derivatives or reduction to yield amines.

Biology

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies suggest that this compound exhibits activity against various bacterial strains.

- Anticancer Potential : Preliminary investigations have explored its efficacy in inhibiting cancer cell proliferation, indicating a possible role as a therapeutic agent.

Medicine

The compound is being investigated for its potential use in drug development. Its unique structural features allow for interactions with specific molecular targets, which can modulate enzyme activities or receptor functions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for synthesizing other valuable compounds.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various acetamides, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer effects of this compound on human cancer cell lines. Results indicated that it induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The trichloroethyl substituent in compound 2e (from ) increases electrophilicity at the chloroacetamide moiety, favoring nucleophilic attack, whereas the ethyl group in the target compound offers moderate electron-donating effects .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

- Target Compound : Anticipated signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.0 ppm (N-CH₂), and aromatic protons at δ 7.2–8.3 ppm (naphthalene).

- Compound 6b () : Key signals at δ 5.38 ppm (–NCH₂CO–), δ 5.48 ppm (–OCH₂), and δ 10.79 ppm (–NH), with aromatic protons overlapping between δ 7.2–8.4 ppm .

Biological Activity

Introduction

2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C14H14ClNO

- Molar Mass : 247.72 g/mol

- CAS Number : 22302-57-4

The compound features a chlorine atom and an ethyl group attached to a naphthalen-1-ylacetamide backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives that may exhibit different biological activities.

- Enzyme Inhibition : The compound may bind to enzymes or receptors, modulating their activity and potentially inhibiting key metabolic processes in pathogens .

- Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins, affecting enzyme activity or receptor functions.

Efficacy Against Bacterial Strains

Research has shown that this compound exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant activity against:

- Gram-positive bacteria : Particularly effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria : Less effective compared to Gram-positive strains but still showed moderate activity against Escherichia coli.

- Fungal pathogens : Moderate effectiveness was observed against Candida albicans.

The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be in the low micromolar range, indicating potent antimicrobial effects .

Comparative Antimicrobial Activity Table

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | High |

| MRSA | 0.75 | High |

| Escherichia coli | 2.0 | Moderate |

| Candida albicans | 1.5 | Moderate |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, including:

- A2780 (Ovarian cancer)

- WM35 (Melanoma)

The compound's mechanism of action in cancer cells involves induction of apoptosis and inhibition of cell proliferation. IC50 values for these cell lines were reported as low as 2.14 µM, suggesting strong anticancer activity .

Anticancer Activity Table

| Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A2780 | 2.14 | High |

| WM35 | 3.50 | High |

Study on Antimicrobial Properties

A recent study screened a series of chloroacetamides, including this compound, for antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The findings confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the importance of substituent positioning on the phenyl ring in determining biological activity .

Study on Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on melanoma and ovarian cancer cell lines using MTT assays. The results indicated that compounds similar to this compound could induce significant apoptosis in cancer cells, emphasizing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-Chloro-N-ethyl-N-naphthalen-1-ylacetamide, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and N-ethylnaphthalen-1-amine. A typical procedure involves reacting the amine with chloroacetyl chloride in dichloromethane (DCM) under inert conditions, with triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction optimization includes:

- Temperature control : Maintaining 0°C during reagent addition to minimize side reactions .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) to track reaction progress .

- Workup : Extraction with ethyl acetate, washing with brine, and drying over anhydrous Na₂SO₄. Yield improvements may involve adjusting stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) or using high-purity solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Key Techniques :

- IR Spectroscopy : Look for C=O stretching at ~1670–1680 cm⁻¹ (amide I band) and N–H stretching at ~3260–3300 cm⁻¹ .

- ¹H NMR : Identify the ethyl group (e.g., triplet at δ 1.2 ppm for –CH₂CH₃ and quartet at δ 3.4 ppm for N–CH₂–). The naphthalene protons appear as multiplet signals between δ 7.2–8.3 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the chloroacetamide CH₂Cl group appears at ~40–45 ppm .

Q. How can researchers validate the purity of synthesized this compound?

- Approach :

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials .

- Chromatography : Column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the pure product .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

- Methodology :

- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. For ambiguous electron density (e.g., disordered ethyl groups), apply restraints or constraints during refinement .

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts .

- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths and angles .

Q. What strategies are recommended for analyzing the compound’s reactivity in 1,3-dipolar cycloaddition reactions, and how does substituent variation affect product formation?

- Experimental Design :

- Click Chemistry : React with azides (e.g., 2-azido-N-phenylacetamide) under Cu(I) catalysis in tert-butanol/water (3:1). Monitor regioselectivity via HPLC or ¹H NMR .

- Substituent Effects : Electron-withdrawing groups on the azide (e.g., nitro groups) accelerate reaction rates but may reduce triazole yield due to steric hindrance. Use Hammett plots to correlate substituent effects with reaction kinetics .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

- Approach :

- Kinetic Studies : Conduct pseudo-first-order experiments in buffered solutions (pH 2–12) at 25°C. Monitor chloride ion release via ion-selective electrodes or argentometric titration .

- DFT Calculations : Compare experimental activation energies with computational models (e.g., Gaussian 16) to identify transition states and rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound reported in different studies?

- Resolution Steps :

- Solvent Effects : Confirm solvent choices (e.g., DMSO-d6 vs. CDCl₃) as they influence chemical shifts. For example, amide protons in DMSO-d6 appear downfield (~δ 10.8 ppm) due to hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening in the ethyl group .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.